1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
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Overview
Description
Pyrimido[4,5-d][1,3]oxazines are a class of heterocyclic compounds . They are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Synthesis Analysis
The synthesis of pyrimido[4,5-d][1,3]oxazines involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimido[4,5-d][1,3]oxazines include condensation reactions and cycloaddition with dipolarophiles .Scientific Research Applications
Cascade Synthesis and Heterocyclic Derivatives
Cascade synthesis techniques have been applied to synthesize novel heterocyclic compounds, demonstrating the versatility of pyrimido[4,5-d][1,3]oxazine derivatives in organic synthesis. For example, a study describes the cascade synthesis of the first imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivative, showcasing the potential of such compounds in generating complex heterocycles (Kravchenko et al., 2014).
Reaction with Isatins
Another study focused on the condensation reactions of pyrimido[4,5-d][1,3]oxazine derivatives with isatins, leading to the formation of novel compounds. This research highlights the chemical reactivity of these compounds and their potential in synthesizing new heterocyclic derivatives with varied functional groups (Vasilevskii et al., 2010).
Diastereoselective Synthesis
Diastereoselective synthesis methods have been developed for compounds related to pyrimido[4,5-d][1,3]oxazine derivatives, illustrating the compound's role in creating stereochemically complex structures. Such research underscores the importance of these compounds in advanced synthetic organic chemistry and the potential for developing new materials or pharmaceuticals (Gazieva et al., 2014).
Heteroaromatization and Antimicrobial Activity
Research into heteroaromatization has led to the synthesis of new pyrimidines, triazolopyrimidines, and oxazine derivatives, some of which have been tested for antimicrobial activity. This area of research demonstrates the broader applicability of pyrimido[4,5-d][1,3]oxazine derivatives in medicinal chemistry and drug discovery (El-Agrody et al., 2001).
Future Directions
properties
IUPAC Name |
1,7-diphenylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c22-17-14-11-19-15(12-7-3-1-4-8-12)20-16(14)21(18(23)24-17)13-9-5-2-6-10-13/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCFTQRFUAPIGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=N2)N(C(=O)OC3=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509781 |
Source
|
Record name | 1,7-Diphenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione | |
CAS RN |
76360-78-6 |
Source
|
Record name | 1,7-Diphenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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